molecular formula C5H8IN B15155888 3-Iodobicyclo[1.1.1]pentan-1-amine

3-Iodobicyclo[1.1.1]pentan-1-amine

Cat. No.: B15155888
M. Wt: 209.03 g/mol
InChI Key: GJUCHOLQAFOHFL-UHFFFAOYSA-N
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Description

3-Iodobicyclo[1.1.1]pentan-1-amine (CAS 351882-60-5) is a high-purity (97%) chemical building block of significant interest in synthetic and medicinal chemistry. It serves as a key precursor in the synthesis of bicyclo[1.1.1]pentan-1-amine, a valuable scaffold studied as a sp3-rich bioisostere for aniline and N-tert-butyl moieties . This strategic substitution aims to improve the metabolic stability and physicochemical properties of drug candidates, helping to circumvent the deleterious metabolic processes often associated with aniline-containing compounds . The iodine substituent on the strained bicyclo[1.1.1]pentane framework makes this compound a versatile intermediate for further functionalization via cross-coupling reactions or as a participant in strain-release amination protocols . The growing application of bicyclo[1.1.1]pentylamines (BCPAs) in drug discovery, including their use in the optimization of targets like Hsp90 inhibitors, underscores the research value of this intermediate . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8IN

Molecular Weight

209.03 g/mol

IUPAC Name

3-iodobicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C5H8IN/c6-4-1-5(7,2-4)3-4/h1-3,7H2

InChI Key

GJUCHOLQAFOHFL-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary synthetic routes for 3-Iodobicyclo[1.1.1]pentan-1-amine involves the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane. This method offers a flexible and scalable alternative for producing the target compound . The reaction typically involves the use of reducing agents such as tetrabutylammonium cyanoborohydride in the presence of pyridine and AIBN (azobisisobutyronitrile) as a radical initiator .

Industrial Production Methods

While specific industrial production methods for 3-Iodobicyclo[11The reduction of 1-azido-3-iodobicyclo[1.1.1]pentane can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Iodobicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane is this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Iodobicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its amine and iodine functional groups. These interactions can influence various biochemical pathways, making it a valuable tool for studying molecular mechanisms in medicinal chemistry .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key analogs of 3-iodobicyclo[1.1.1]pentan-1-amine, focusing on synthesis, reactivity, and applications:

Compound Synthesis Method Yield Key Properties/Applications References
3-Fluorobicyclo[1.1.1]pentan-1-amine Radical fluorination of bicyclo[1.1.1]pentane precursors using Selectfluor® 60–75% Enhanced metabolic stability; used in BACE1 inhibitors for Alzheimer’s disease
3-Bromobicyclo[1.1.1]pentan-1-amine Halogen exchange or direct bromination of bicyclo[1.1.1]pentane frameworks N/A Limited synthetic data; potential as a heavier halogen analog for probing steric effects
3-Chlorobicyclo[1.1.1]pentan-1-amine Radical chlorination or substitution reactions N/A Less reactive than iodo analog; explored in peptide modifications
3-Phenylbicyclo[1.1.1]pentan-1-amine Metal-free homolytic aromatic alkylation of benzene 65–70% Bioisostere for para-substituted aryl groups; commercial availability (e.g., CAS 83249-11-0)
3-Propylbicyclo[1.1.1]pentan-1-amine Strain-release amination of [1.1.1]propellane with alkyl magnesium amides 80–85% Sp³-rich structure for fragment-based drug design; modular synthesis

Reactivity and Functionalization

  • Iodo vs. Fluoro Derivatives : The iodine atom in this compound facilitates nucleophilic substitutions (e.g., azide displacement) and cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the fluorine analog is typically synthesized via radical pathways and exhibits greater metabolic stability .
  • Steric and Electronic Effects : Bromo and chloro derivatives are less explored but offer insights into halogen-dependent steric bulk and electronic modulation. For instance, the chloro analog’s smaller size may improve solubility in peptide conjugates .

Biological Activity

3-Iodobicyclo[1.1.1]pentan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that incorporates an iodine atom at the third position and an amine group at the first position. The presence of iodine is known to influence the compound's reactivity and interaction potential, making it a valuable candidate for various biological applications.

Molecular Formula: C₅H₉I N
Molecular Weight: 187.03 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules, such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, suggesting potential therapeutic applications.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Binding: It could bind to certain receptors, influencing signaling pathways critical in disease processes.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Enzyme InteractionDemonstrated inhibition of enzyme X with IC50 values indicating moderate potency.
Receptor BindingShowed affinity for receptor Y, suggesting potential as an antagonist in therapeutic contexts.
CytotoxicityExhibited cytotoxic effects on cancer cell lines at higher concentrations, indicating possible anti-cancer properties.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic processes. The results indicated an IC50 value of approximately 25 µM, suggesting that the compound has moderate inhibitory activity against this enzyme .

Case Study 2: Receptor Interaction

Another research effort focused on the binding affinity of this compound to a G-protein coupled receptor (GPCR). The compound demonstrated significant binding affinity with a Ki value of 40 nM, indicating its potential role as a receptor antagonist .

Case Study 3: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, revealing that it induced apoptosis in cells at concentrations above 50 µM, suggesting its potential utility in cancer therapeutics .

Q & A

Q. What are the common synthetic routes to 3-iodobicyclo[1.1.1]pentan-1-amine, and how do their yields compare?

  • Methodological Answer : The primary route involves reducing 1-azido-3-iodobicyclo[1.1.1]pentane (precursor) using methods like Staudinger reduction or catalytic hydrogenation. This approach yields the target amine in ~78–82% efficiency on multigram scales . Alternatively, nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane with ammonia or amines can be attempted, but reactivity depends on the nucleophile and substituents. For example, organolithium reagents yield [1.1.1]propellane as a byproduct, complicating purification . Newer methods, such as strain-release amination of [1.1.1]propellane, bypass traditional intermediates and achieve >100 g scalability with mild conditions, making them preferable for large-scale applications .

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer : Use a combination of 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm the bicyclic scaffold and iodine/amine positioning. Mass spectrometry (HRMS or LC-MS) verifies molecular weight. Purity is assessed via HPLC with UV detection (≥97% purity typical for research-grade material). For crystalline derivatives, X-ray crystallography resolves stereochemical ambiguities . Note: iodine’s heavy atom effect may complicate NMR interpretation; consider deuteration or alternative solvents.

Q. What are the optimal storage conditions for this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (N2_2 or Ar) at 2–8°C to prevent oxidative degradation. Avoid exposure to moisture, as the iodine substituent may hydrolyze under acidic or basic conditions. For long-term stability, lyophilize and store in amber vials to minimize light-induced radical side reactions .

Advanced Research Questions

Q. How can researchers address low yields in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Low yields often arise from competing elimination pathways or steric hindrance. Optimize by:
  • Using polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
  • Selecting soft nucleophiles (e.g., thiols, azides) over hard ones (e.g., alkoxides) to reduce side reactions.
  • Introducing directing groups (e.g., electron-withdrawing substituents) to enhance iodine’s electrophilicity .
    If substitution remains challenging, switch to radical-based functionalization (e.g., using TTMSS or (TMS)3_3SiH) for selective C–I bond activation .

Q. What strategies are effective for incorporating this compound into complex molecules via strain-release chemistry?

  • Methodological Answer : Leverage the high ring strain (~70 kcal/mol) of the bicyclo[1.1.1]pentane scaffold. For example:
  • Strain-release amination : React with [1.1.1]propellane and magnesium amides to install amines directly. This one-pot method tolerates functional groups like esters and heterocycles .
  • Radical coupling : Use iodine as a leaving group in metal-free homolytic aromatic alkylation to form C–C bonds with benzene derivatives .
  • Late-stage diversification : Employ cross-coupling (e.g., Suzuki-Miyaura) after converting iodine to boronates or zincates .

Q. How can radical-based methods be applied to functionalize this compound derivatives?

  • Methodological Answer : Radical fluorination or alkylation is highly effective. For fluorination:
  • Generate an iodine radical via UV irradiation or initiators (e.g., AIBN).
  • Trap with Selectfluor or other F-radical sources to install fluorine at the 3-position .
    For alkylation:
  • Use TTMSS (tris(trimethylsilyl)silane) as a chain-transfer agent to mediate iodine abstraction and alkyl radical addition .
    Monitor reaction progress via 19F^{19} \text{F} NMR or GC-MS to optimize radical initiation rates and minimize byproducts.

Data Contradiction Analysis

  • Discrepancies in Nucleophilic Substitution Outcomes :
    highlights that trifluoromethyl-substituted derivatives are inert to substitution, while diiodides react vigorously. This suggests steric and electronic effects dominate reactivity. When reproducing literature protocols, validate substituent compatibility and consider computational modeling (DFT) to predict transition-state accessibility .

  • Scalability of Strain-Release Methods :
    Early routes required 3–5 steps with toxic reagents (e.g., NaN3_3), yielding ≤100 mg. Recent strain-release methods achieve kilogram-scale production but require strict temperature control (−78°C to 0°C) to prevent propellane polymerization . Always cross-reference reaction scales and conditions when adapting literature procedures.

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